molecular formula C11H15N3 B1385173 3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine CAS No. 933736-02-8

3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine

Cat. No. B1385173
CAS RN: 933736-02-8
M. Wt: 189.26 g/mol
InChI Key: PIKFDVSAENEGKS-UHFFFAOYSA-N
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Description

“3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including “3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine”, have been studied for their antimicrobial properties. They have shown efficacy against a variety of microbial strains, including bacteria and fungi. For instance, certain benzimidazole compounds have demonstrated potent in vitro antimicrobial activity with minimum inhibitory concentrations (MICs) effective against organisms like E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .

Neurological Disorders

There is ongoing research into the use of benzimidazole derivatives for neurological conditions. These compounds may have neuroprotective properties or could be used to treat neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with central nervous system targets.

Each of these applications represents a unique field of study where “3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine” and its analogs could have significant therapeutic potential. The versatility of the benzimidazole core structure allows for a wide range of biological activities, making it a valuable scaffold in medicinal chemistry .

Future Directions

Benzimidazole derivatives have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on exploring the potential applications of “3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine” in various fields, such as medicinal chemistry.

properties

IUPAC Name

3-(4-methyl-1H-benzimidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8-4-2-5-9-11(8)14-10(13-9)6-3-7-12/h2,4-5H,3,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKFDVSAENEGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651272
Record name 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-1H-benzimidazol-2-YL)propan-1-amine

CAS RN

933736-02-8
Record name 3-(4-Methyl-1H-benzimidazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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